molecular formula C6H7FN2 B1280343 (3-Fluoropyridin-2-yl)methanamine CAS No. 312904-51-1

(3-Fluoropyridin-2-yl)methanamine

Cat. No. B1280343
CAS RN: 312904-51-1
M. Wt: 126.13 g/mol
InChI Key: QLRSPKRGYAGOEC-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H7FN2. It is also known by other names such as 2-(Aminomethyl)-3-fluoropyridine and 2-Aminomethyl-3-fluoropyridine . The molecular weight of this compound is 126.13 g/mol .


Molecular Structure Analysis

The InChI code for (3-Fluoropyridin-2-yl)methanamine is 1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 . The Canonical SMILES representation is C1=CC(=C(N=C1)CN)F .


Physical And Chemical Properties Analysis

The exact mass of (3-Fluoropyridin-2-yl)methanamine is 126.05932639 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 38.9 Ų . The compound has a rotatable bond count of 1 .

Safety and Hazards

When handling (3-Fluoropyridin-2-yl)methanamine, it is recommended to use suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

(3-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRSPKRGYAGOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458608
Record name (3-fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-2-yl)methanamine

CAS RN

312904-51-1
Record name 3-Fluoro-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312904-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 3-fluoro-pyridine-2-carbonitrile (0.81 g, 6.63 mmol) and Pd/C (0.20 g, 10% wt) in 10 ml of MeOH and 2.7 ml of concentrated HCl was placed under H2 which was provided by a balloon and stirred at RT for 4 h, filtered through Celite®, condensed, the residue was purified by flash column chromatography, 0.13 g of the titled compound was obtained as a light yellowish oil. MS (ES+): 127.1 (M+H)+. Calc'd for C6H7FN2—126.13.
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 6.11 g (50.1 mmol) of 2-cyano-3-fluoropyridine in 250 mL of ethanol and 12.5 mL (150 mmol) of conc. HCl was hydrogenated over 1.90 g of 10% palladium on carbon at 40 psi for 16 h. The catalyst was removed by filtration and the solvents removed at reduced pressure. The resulting solid was diluted with acetonitrile and filtered to give 8.0 g of A as an off-white solid: 1H NMR (CD3OD) δ 8.48 (d, 1H, 4.8 Hz), 7.69 (td, 1H, 9.2, 1.1 Hz), 7.68 (ddd, 1H, 8.8, 4.4, 4.4 Hz), 4.34 (s, 2H).
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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